molecular formula C5H4N4 B046362 3-Aminopyridazine-4-carbonitrile CAS No. 119581-52-1

3-Aminopyridazine-4-carbonitrile

Cat. No. B046362
CAS RN: 119581-52-1
M. Wt: 120.11 g/mol
InChI Key: CKCPKMCDMNLLQQ-UHFFFAOYSA-N
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Description

3-Aminopyridazine-4-carbonitrile is a chemical compound with the molecular formula C5H4N4 . It is also known by the synonym Pyridazin-3-amine .


Synthesis Analysis

New 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized by a one-pot three-component reaction of malononitrile with arylglyoxals . Another synthesis method involves reacting suitable 2-(ethoxyalkylene)malononitriles with easily available amidine hydrochlorides .


Molecular Structure Analysis

The molecular structure of 3-Aminopyridazine-4-carbonitrile consists of a pyridazine ring with an amino group at the 3rd position and a carbonitrile group at the 4th position . The molecular weight is 120.11 g/mol .

Scientific Research Applications

Organic Synthesis of Heterocycles

3-Aminopyridazine-4-carbonitrile: is a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds . It can react with various reagents to form aminopyrroles and pyridazines, which are crucial in the development of pharmaceuticals and dyes. For instance, reacting with dimethylformamide dimethyl acetal yields an enaminone, which can be converted into aminopyrroles or aminopyridazines using ammonium acetate and hydrazine hydrate, respectively .

Pharmaceutical Applications

This compound serves as a precursor for the synthesis of multi-target pyrazolopyrimidine derivatives, which exhibit anti-neoplastic activity in medullary thyroid cancer both in vitro and in vivo . The ability to target multiple pathways in cancer cells makes it a valuable asset in the development of new cancer therapies.

Dye Industry

In the dye industry, 3-Aminopyridazine-4-carbonitrile is used to create compounds that serve as intermediates for synthetic dyes . The amines formed from this compound are essential for producing a wide range of colors and are used in various applications, from textile dyeing to ink manufacturing.

Mass Spectrometry Analysis

The compound’s unique mass spectrum profile allows for its identification and quantification in complex mixtures using electron ionization mass spectrometry . This application is crucial in quality control and research settings where precise measurements of chemical compounds are required.

Infrared Spectroscopy

3-Aminopyridazine-4-carbonitrile: can be identified by its distinct IR spectrum, which provides information about the molecular structure and the presence of functional groups . This is particularly useful in structural elucidation and confirmation in synthetic chemistry research.

Chemical Database Inclusion

The National Institute of Standards and Technology (NIST) includes 3-Aminopyridazine-4-carbonitrile in its Chemistry WebBook, indicating its importance and widespread use in scientific research . The database provides valuable information such as molecular weight, structural data, and standard references for researchers worldwide.

Safety and Hazards

3-Aminopyridazine-4-carbonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminopyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCPKMCDMNLLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridazine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Cyclization of 3-Aminopyridazine-4-carbonitrile with Malonates"?

A1: The paper investigates the cyclization reaction of 3-Aminopyridazine-4-carbonitrile with various malonate derivatives. [] While the abstract doesn't provide specific details on the reaction outcomes, this type of reaction likely explores the possibility of forming novel heterocyclic compounds. These compounds could potentially possess interesting biological activities or serve as building blocks for more complex molecules in organic synthesis.

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